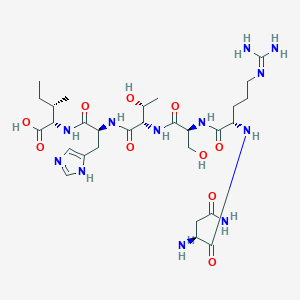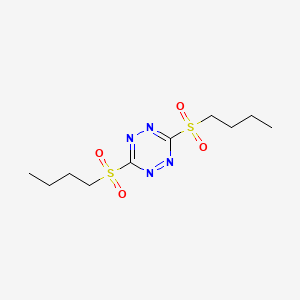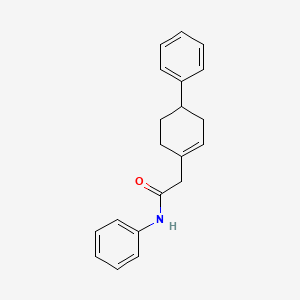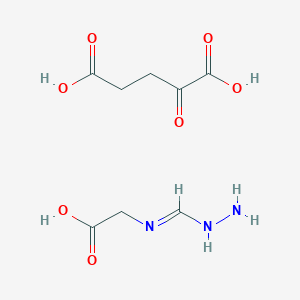
2-(Hydrazinylmethylideneamino)acetic acid;2-oxopentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydrazinylmethylideneamino)acetic acid and 2-oxopentanedioic acid are two distinct compounds with unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethylideneamino)acetic acid typically involves the reaction of hydrazine derivatives with glyoxylic acid. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures .
For 2-oxopentanedioic acid, it can be synthesized through the oxidation of glutamic acid using oxidizing agents like potassium permanganate or hydrogen peroxide. The reaction is usually conducted in an aqueous medium at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 2-(Hydrazinylmethylideneamino)acetic acid involves large-scale synthesis using similar reaction conditions as mentioned above, but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography .
2-oxopentanedioic acid is produced industrially through the microbial fermentation of glucose or other carbohydrates. This biotechnological approach is preferred due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(Hydrazinylmethylideneamino)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
2-oxopentanedioic acid participates in:
Decarboxylation: It can decarboxylate to form succinic acid.
Transamination: It undergoes transamination reactions to form glutamic acid.
Condensation: It can condense with other compounds to form cyclic intermediates.
Common Reagents and Conditions
Common reagents for the reactions of 2-(Hydrazinylmethylideneamino)acetic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
For 2-oxopentanedioic acid, common reagents include ammonia for transamination, and acids or bases for condensation reactions .
Major Products Formed
The major products formed from the reactions of 2-(Hydrazinylmethylideneamino)acetic acid include hydrazine derivatives, oxo compounds, and substituted amino acids .
For 2-oxopentanedioic acid, major products include succinic acid, glutamic acid, and various cyclic intermediates .
Scientific Research Applications
2-(Hydrazinylmethylideneamino)acetic acid is used in:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
2-oxopentanedioic acid has applications in:
Chemistry: As a key intermediate in the Krebs cycle and in the synthesis of various organic compounds.
Biology: Studied for its role in cellular metabolism and energy production.
Mechanism of Action
2-(Hydrazinylmethylideneamino)acetic acid exerts its effects by interacting with enzymes and proteins, potentially inhibiting their activity. The molecular targets include enzymes involved in amino acid metabolism and oxidative stress pathways .
2-oxopentanedioic acid functions as an intermediate in the Krebs cycle, playing a crucial role in cellular respiration and energy production. It acts on enzymes such as isocitrate dehydrogenase and alpha-ketoglutarate dehydrogenase, facilitating the conversion of substrates into energy .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropanoic acid: Similar in structure but differs in functional groups and reactivity.
2-Oxo-2-propylaminoacetic acid: Shares similar reactivity but has different applications
Uniqueness
2-(Hydrazinylmethylideneamino)acetic acid is unique due to its hydrazine functional group, which imparts distinct reactivity and potential biological activity. 2-oxopentanedioic acid is unique for its central role in the Krebs cycle and its importance in cellular metabolism .
Properties
CAS No. |
923060-74-6 |
|---|---|
Molecular Formula |
C8H13N3O7 |
Molecular Weight |
263.20 g/mol |
IUPAC Name |
2-(hydrazinylmethylideneamino)acetic acid;2-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O5.C3H7N3O2/c6-3(5(9)10)1-2-4(7)8;4-6-2-5-1-3(7)8/h1-2H2,(H,7,8)(H,9,10);2H,1,4H2,(H,5,6)(H,7,8) |
InChI Key |
XFQFOJDBJKIQSV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)O.C(C(=O)O)N=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)


![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)
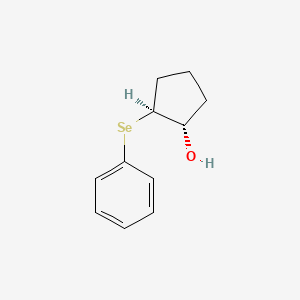
![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)
